2-ethyl-2-mercapto-butyric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-ethyl-2-sulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
RHWVWTFNVRDIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl 2 Mercapto Butyric Acid
Strategies for the Construction of the 2-ethyl-2-mercapto-butyric Acid Carbon Skeleton
The primary challenge in synthesizing this compound lies in the creation of the quaternary stereocenter at the C-2 position, which bears both an ethyl group and a mercapto group. The synthetic approach typically begins with a functionalized butyric acid derivative. A common precursor for such syntheses is 2-ethylbutyric acid, which can be prepared through methods like the malonic ester synthesis or the carbonation of an appropriate Grignard reagent.
A key intermediate for introducing the mercapto group is an α-halo derivative, such as 2-bromo-2-ethylbutyric acid. This intermediate can be synthesized from 2-ethylbutyric acid via α-halogenation, a reaction often accomplished using N-bromosuccinimide (NBS) under radical conditions or bromine in the presence of a catalyst like phosphorus tribromide (PBr₃), following a procedure analogous to the Hell-Volhard-Zelinsky reaction.
Once the α-halo precursor is obtained, the mercapto group can be introduced via a nucleophilic substitution reaction. This typically involves an Sₙ2 mechanism where a sulfur-containing nucleophile displaces the halide (e.g., bromide) at the α-carbon.
A common and effective sulfur nucleophile for this transformation is the hydrosulfide (B80085) anion (SH⁻), often sourced from sodium hydrosulfide (NaSH). The reaction of 2-bromo-2-ethylbutyric acid with NaSH would lead to the direct formation of this compound. An alternative two-step method involves using thiourea (B124793). Thiourea first attacks the α-bromo acid to form a stable isothiouronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions (e.g., with sodium hydroxide) efficiently yields the desired thiol, this compound. This latter method is often preferred as it avoids the use of gaseous and foul-smelling hydrogen sulfide (B99878) that can be generated when using NaSH.
Thiolation at the alpha position of butyric acid derivatives is fundamentally achieved through the nucleophilic substitution pathway described above. The process begins with the activation of the α-position, most commonly by halogenation. The reaction of 2-ethylbutyric acid with a halogenating agent creates an electrophilic α-carbon, which is susceptible to attack by a sulfur nucleophile.
The choice of the sulfur reagent is critical for the success of the thiolation. Direct thiolation using reagents like sodium hydrosulfide can be effective, while the thiourea method provides a more controlled, odorless alternative.
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
| 1 | α-Halogenation | 2-Ethylbutyric acid | Br₂, PBr₃ (catalyst) | 2-Bromo-2-ethylbutyric acid |
| 2a | Nucleophilic Substitution (Direct) | 2-Bromo-2-ethylbutyric acid | Sodium Hydrosulfide (NaSH) | This compound |
| 2b | Nucleophilic Substitution (Indirect) | 2-Bromo-2-ethylbutyric acid | 1. Thiourea 2. NaOH (aq), Heat | This compound |
The C-2 carbon of this compound is a chiral center. Achieving an enantioselective synthesis, which produces a single enantiomer (R or S), requires advanced stereocontrolled methods. A prevalent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a reaction to occur from a specific direction, thereby creating the desired stereochemistry.
For instance, a derivative of butyric acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate. Subsequent reactions, such as ethylation and thiolation, would proceed with high stereoselectivity controlled by the steric hindrance of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product. While this represents a plausible route, specific applications for the synthesis of this compound are not widely documented.
The stereocontrolled introduction of the ethyl group at the α-position is a critical step in the enantioselective synthesis of the target molecule. Using the chiral auxiliary approach mentioned previously, one would start with a precursor that already contains the butyric acid backbone attached to the auxiliary.
The process would involve the following conceptual steps:
Formation of a Chiral Enolate: The α-proton of the butyric acid-chiral auxiliary conjugate is removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The chiral auxiliary blocks one face of the resulting planar enolate.
Stereoselective Alkylation: The enolate is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I). The electrophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.
Subsequent Functionalization: After the stereocontrolled installation of the ethyl group, the mercapto group would be introduced, and the chiral auxiliary would be removed to yield the final enantiomerically enriched product.
Functional Group Interconversions and Derivatization
Once this compound is synthesized, its functional groups can be further modified. The carboxylic acid and mercapto moieties offer sites for various chemical transformations.
The carboxylic acid group of this compound can be readily converted into an ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an excess of an alcohol (such as ethanol to form the ethyl ester) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process. To drive it towards the formation of the ester, the alcohol is often used as the solvent, and water, the byproduct, can be removed as it forms. chemguide.co.uk A potential complication is the presence of the free thiol (-SH) group, which can be susceptible to oxidation under certain conditions. However, under the acidic, non-oxidizing conditions of a typical Fischer esterification, the reaction is expected to proceed to yield the corresponding ester, for example, ethyl 2-ethyl-2-mercaptobutanoate.
| Reactant Alcohol | Ester Product Name | Product Chemical Formula |
| Methanol | Methyl 2-ethyl-2-mercaptobutanoate | C₇H₁₄O₂S |
| Ethanol | Ethyl 2-ethyl-2-mercaptobutanoate | C₈H₁₆O₂S |
| Propanol | Propyl 2-ethyl-2-mercaptobutanoate | C₉H₁₈O₂S |
| Isopropanol | Isopropyl 2-ethyl-2-mercaptobutanoate | C₉H₁₈O₂S |
Amidation and Peptide Coupling Strategies
The formation of an amide bond from this compound presents a significant synthetic challenge due to the steric hindrance at the α-carbon. This quaternary center, substituted with two ethyl groups, impedes the approach of an amine to the activated carboxylic acid, making standard peptide coupling conditions often inefficient. researchgate.net Traditional activation methods like carbodiimides may result in slow reaction rates and low yields. researchgate.net
To overcome these steric challenges, more potent coupling reagents and specialized strategies are necessary. The use of N-(α-aminoacyl)benzotriazoles has been shown to be an effective route for synthesizing sterically hindered peptides, providing good yields while retaining chirality. researchgate.net Other highly efficient coupling reagents are particularly suited for sterically hindered α,α-disubstituted amino acids. These include:
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A novel reagent with coupling efficiency comparable to HATU, noted for its safety and high solubility.
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): A thiuronium salt that has shown good results in coupling sterically hindered amino acids with low levels of racemization.
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): This reagent generates highly reactive amino acid fluorides in situ, which are particularly effective for coupling sterically demanding residues.
The general principle for these reactions involves the activation of the carboxylic acid group of this compound to form a highly reactive intermediate. This intermediate can then react with a primary or secondary amine to form the desired amide bond, even with the significant steric hindrance present. The choice of solvent and base is also critical, with non-coordinating bases often preferred to minimize side reactions.
| Coupling Reagent | Description | Application for Hindered Acids |
| Benzotriazole Activation | Forms N-acylbenzotriazoles as reactive intermediates. | Effective for coupling hindered amino acids with good yields and chirality retention. researchgate.net |
| COMU | Oxyma-based uronium salt, safer alternative to HOBt/HOAt-based reagents. | High coupling efficiency, comparable to HATU; suitable for microwave-accelerated synthesis. |
| TOTT | Thiuronium salt of 2-mercaptopyridone-1-oxide. | Good performance with hindered amino acids, with lower reported racemization. |
| TFFH | Generates amino acid fluorides in situ. | Highly efficient for coupling α,α-disubstituted amino acids. |
Oxidation of the Thiol Group to Sulfoxides and Sulfones
The thiol group of this compound is susceptible to oxidation, yielding sulfenic acids, sulfinic acids (sulfoxides), and ultimately sulfonic acids (sulfones). The controlled oxidation to sulfoxides and sulfones represents an important chemical transformation, as these functional groups are prevalent in various biologically active molecules and synthetic intermediates.
The oxidation proceeds in a stepwise manner. Mild oxidation of the thiol first yields a disulfide. More vigorous oxidation of the thiol or sulfide can produce the corresponding sulfoxide (B87167), and further oxidation leads to the sulfone. masterorganicchemistry.com
Synthesis of Sulfoxides: Selective oxidation of the thiol or its corresponding sulfide to a sulfoxide can be achieved using a variety of reagents under controlled conditions. Common oxidants include:
Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as tantalum carbide or certain organocatalysts like 2,2,2-trifluoroacetophenone, to achieve high selectivity for the sulfoxide. organic-chemistry.org
Peroxy Acids (e.g., m-CPBA): A common reagent for the oxidation of sulfides to sulfoxides. masterorganicchemistry.com
Polymer-supported Periodate: This reagent allows for clean and high-yield oxidation of sulfides to sulfoxides with simple workup.
Microsomal Oxidation: Biological systems, specifically liver microsomes, are capable of oxidizing α-thiocarboxylic acids to their corresponding sulfoxides. nih.gov
Synthesis of Sulfones: Further oxidation of the intermediate sulfoxide or direct, more forceful oxidation of the sulfide leads to the formation of a sulfone. This transformation requires stronger oxidizing agents or more forcing conditions.
Hydrogen Peroxide (H₂O₂): In the presence of catalysts like niobium carbide or with additives such as triflic acid, H₂O₂ can efficiently oxidize sulfides to sulfones. organic-chemistry.orgorganic-chemistry.org
Urea-Hydrogen Peroxide with Phthalic Anhydride (B1165640): This system provides an environmentally friendly method for the metal-free oxidation of sulfides directly to sulfones. organic-chemistry.org
Davis Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine): This reagent can be used for the oxidation of thiolates to generate sulfinate anions, which can then be alkylated to form sulfones. organic-chemistry.org
| Oxidation Product | Reagent/Method | Key Features |
| Sulfoxide | H₂O₂ / Tantalum Carbide | Catalytic, high yield. organic-chemistry.org |
| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Common and effective laboratory method. masterorganicchemistry.com |
| Sulfone | H₂O₂ / Niobium Carbide | Catalytic, efficient conversion to sulfone. organic-chemistry.org |
| Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, environmentally benign. organic-chemistry.org |
Formation of Thioether and Disulfide Linkages
The thiol functional group of this compound serves as a versatile handle for the formation of C-S bonds, leading to thioethers (sulfides) and disulfides.
Thioether Formation: The synthesis of thioethers from this compound typically proceeds via an S-alkylation reaction, analogous to the Williamson ether synthesis. masterorganicchemistry.com The process involves two main steps:
Deprotonation: The thiol is treated with a strong base (e.g., NaH) to deprotonate the acidic thiol proton, forming a highly nucleophilic thiolate anion. masterorganicchemistry.com
Nucleophilic Substitution: The resulting thiolate attacks an alkyl halide (or other electrophile with a suitable leaving group) in an Sₙ2 reaction to form the thioether linkage. masterorganicchemistry.com
This reaction is a fundamental method for creating carbon-sulfur bonds and is widely employed in organic synthesis. acsgcipr.org
Disulfide Formation: Disulfide linkages are formed through the oxidative coupling of two thiol molecules. This reaction is a key process in protein chemistry, responsible for forming cysteine bridges. masterorganicchemistry.com For this compound, this transformation would result in a dimer linked by an S-S bond. This process can be achieved under mild oxidizing conditions. masterorganicchemistry.com Common reagents for this transformation include:
Iodine (I₂): A classic and effective reagent for the oxidation of thiols to disulfides. masterorganicchemistry.com
Air Oxidation: In the presence of a base or a metal catalyst, atmospheric oxygen can be sufficient to oxidize thiols to disulfides. Thioglycolic acid, for example, is readily oxidized by air.
Dimethyl Sulfoxide (DMSO): Can also serve as a mild oxidant for this purpose.
The formation of a disulfide bond is a reversible redox process; the disulfide can be reduced back to the corresponding thiols using reducing agents. masterorganicchemistry.com
Catalytic Approaches in the Synthesis of this compound and its Analogs
Modern catalytic methods offer powerful tools for the synthesis and functionalization of complex molecules like this compound and its derivatives. These approaches include transition metal catalysis, asymmetric organocatalysis, and biocatalysis.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides efficient pathways for forming and modifying carboxylic acids and their derivatives. For a molecule like this compound, these methods can be applied to either the carboxylic acid moiety or the thiol group.
Decarbonylative Coupling: Palladium or nickel catalysts can facilitate the decarbonylation of carboxylic acids or their thioester derivatives. This allows for the formation of new C-S or C-C bonds where the carboxyl group once was. A notable application is the decarbonylative synthesis of sulfides from carboxylic acids and thioesters via a cross-over C-S activation and acyl capture mechanism. rsc.org
C-H Activation: Transition metals are widely used to activate C-H bonds, enabling the introduction of new functional groups. While challenging at the quaternary center, this approach could be applied to analogs of the target molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in modern synthesis. For instance, a derivative of this compound could be used to generate a sulfenate anion in situ, which can then participate in palladium-catalyzed arylations or allylations to form complex sulfoxides. mdpi.com
Reduction of Carboxylic Acids: Transition metal catalysts, particularly those based on palladium, can be employed for the highly selective reduction of carboxylic acids. researchgate.net
| Catalytic Transformation | Metal Catalyst (Example) | Description |
| Decarbonylative Thioetherification | Palladium | Couples carboxylic acids with thioesters to form sulfides, releasing CO. rsc.org |
| Allylic Sulfoxidation | Palladium | Catalyzes the reaction of sulfenate anions (from β-sulfinyl esters) with allylic acetates. mdpi.com |
| Decarbonylation to Olefins | Palladium, Nickel, Iridium | Converts aliphatic carboxylic acids into olefins via acyl C-O activation. rsc.org |
Organocatalytic Methods for Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. mdpi.com This field has revolutionized the synthesis of chiral molecules, particularly those containing quaternary stereocenters, which are present in chiral analogs of this compound.
The key challenge in synthesizing chiral analogs of this compound is the enantioselective construction of the α,α-disubstituted stereocenter. Organocatalysis offers several strategies to achieve this:
Michael Addition: Chiral amine catalysts, such as proline derivatives (e.g., Jørgensen–Hayashi catalyst), or squaramide-based catalysts can promote the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. figshare.comacs.org For instance, a Michael addition reaction could be employed to introduce one of the ethyl groups or a precursor to the mercapto group onto a prochiral substrate, thereby setting the stereochemistry of the quaternary center.
Aldol and Mannich Reactions: These classic C-C bond-forming reactions can be rendered highly enantioselective using organocatalysts, providing access to complex chiral building blocks that could be elaborated into the target structure. figshare.com
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can mediate the asymmetric alkylation of pronucleophiles, offering a direct route to constructing chiral quaternary carbons.
These methods are particularly powerful for creating optically active α,α-disubstituted α-amino acids, and the same principles can be applied to the synthesis of α,α-disubstituted α-mercapto acids. figshare.com
| Organocatalytic Reaction | Catalyst Type (Example) | Application |
| Asymmetric Michael Addition | Diarylprolinol silyl ethers | Construction of chiral quaternary centers by addition to α,β-unsaturated aldehydes. figshare.com |
| Asymmetric Conjugate Addition | Cinchona alkaloid derivatives | Enantioselective addition of azide or cyanide to nitroalkenes or enones. mdpi.com |
| Asymmetric α-Functionalization | Amine-squaramide catalysts | C-C bond formation with vinyl ketones to create quaternary barbituric acids. acs.org |
Enzymatic Synthesis and Biocatalysis for Selective Transformations
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov For this compound, enzymes could be employed for both its synthesis and its selective modification.
Kinetic Resolution: For a racemic mixture of this compound or its ester precursor, lipases are highly effective at catalyzing the enantioselective esterification or hydrolysis. researchgate.net This would allow for the separation of the two enantiomers, providing access to optically pure forms of the compound. The small steric difference between the two ethyl groups would present a challenge for enzymatic recognition, but screening various lipases could identify an effective biocatalyst. researchgate.net
Reduction of the Carboxyl Group: Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to their corresponding aldehydes with high specificity, using ATP and NADPH as cofactors. nih.gov This transformation would convert this compound into 2-ethyl-2-mercapto-butanal, a versatile synthetic intermediate.
Transamination/Deamination: While the target molecule is a mercapto acid, related α-keto acid precursors could be converted into chiral α-amino acids using transaminases. These amino acids could then potentially be converted to the corresponding mercapto analogs. Conversely, amino acid deaminases could convert an amino acid into a keto acid. mdpi.com
The merging of enzymatic steps with traditional chemical synthesis can create highly efficient and sustainable routes to complex chiral molecules. nih.gov
| Biocatalytic Approach | Enzyme Class (Example) | Potential Transformation |
| Enantioselective Esterification | Lipases | Kinetic resolution of racemic this compound to yield enantiopure acid/ester. researchgate.net |
| Carboxylic Acid Reduction | Carboxylic Acid Reductases (CARs) | Selective reduction of the carboxyl group to an aldehyde. nih.gov |
| Transesterification | Acyltransferases | Synthesis of various esters from the carboxylic acid in aqueous media. nih.gov |
Advanced Synthetic Techniques for this compound and Derivatives
Modern synthetic methodologies provide efficient and elegant routes to complex molecules. For a target such as this compound, which features a quaternary carbon with both a carboxyl and a thiol group, advanced techniques can offer advantages in terms of atom economy, reaction time, and scalability.
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. scribd.comresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for creating molecular diversity. mdpi.comsciforum.netnih.govnih.gov
A potential approach for synthesizing derivatives of this compound could involve a thio-Ugi reaction . The classical Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.govnih.gov By replacing the carboxylic acid with a thiocarboxylic acid, a thio-Ugi reaction can be performed, leading to the formation of endothiopeptides. researchgate.net This strategy allows for the direct incorporation of a sulfur atom into the product.
To conceptualize a pathway to a derivative of this compound, one could envision a reaction between butan-2-one (as the ketone component), an appropriate amine, an isocyanide, and a suitable thiocarboxylic acid. While this would not directly yield the target compound, it demonstrates a plausible MCR strategy for assembling the core structure.
Another relevant MCR is the Passerini three-component reaction (P-3CR) , which combines a carbonyl compound, a carboxylic acid, and an isocyanide to furnish α-acyloxycarboxamides. mdpi.comsciforum.net While the direct incorporation of a thiol group is not a feature of the classic Passerini reaction, modifications or subsequent transformations of the resulting products could be envisioned to introduce the desired sulfur functionality.
The following table summarizes hypothetical parameters for MCRs that could be adapted for the synthesis of mercapto-butyric acid derivatives.
| Reaction Type | Potential Reactants for Analogous Synthesis | Typical Solvents | Potential Product Class |
| Thio-Ugi Reaction | Butan-2-one, Ammonia, an Isocyanide, Thiocarboxylic Acid | Methanol, Ethanol | α-acylamino-thioamides |
| Passerini Reaction | Butan-2-one, a Carboxylic Acid, an Isocyanide | Dichloromethane, THF | α-acyloxycarboxamides |
Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. scielo.br This methodology could be particularly advantageous for the synthesis of this compound and its derivatives, especially for reactions that are highly exothermic or involve unstable intermediates.
A key transformation in a potential synthesis of the target molecule would be the α-alkylation and α-thiolation of a carboxylic acid derivative. Continuous-flow systems have been successfully employed for the α-alkylation of esters via the formation of lithium enolate intermediates. researchgate.net Similarly, a continuous-flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. acs.org
A hypothetical continuous-flow process for a derivative of this compound could involve the following steps:
Enolate Formation: A butyric acid ester is pumped and mixed with a strong base, such as lithium diisopropylamide (LDA), in a microreactor to generate the enolate.
Ethyl-Group Introduction: The enolate stream is then merged with a stream of an ethylating agent (e.g., ethyl iodide) in a second reactor.
Thiolation: The resulting α-ethylated ester could then be subjected to a subsequent in-line thiolation step.
The precise control of residence time and temperature in a flow reactor minimizes the formation of byproducts and allows for the safe handling of reactive intermediates. researchgate.net
| Process Step | Reactants | Typical Temperature Range | Typical Residence Time |
| Enolate Formation | Butyric acid ester, LDA | -78 to 25 °C | < 1 minute |
| α-Alkylation | Enolate, Ethyl iodide | -78 to 25 °C | 1 - 10 minutes |
| α-Thiolation | α-Alkylated ester, Thiolating agent | 0 to 50 °C | 5 - 20 minutes |
Photochemical methods offer unique opportunities for bond formation under mild conditions. A prominent example is the photoinitiated thiol-ene reaction , which involves the radical-mediated addition of a thiol to an alkene. nih.govmdpi.com This reaction is highly efficient and proceeds with high atom economy. A potential photochemical route to a derivative of this compound could involve the synthesis of 2-ethyl-2-butenoic acid, followed by a photoinitiated radical addition of a thiol across the double bond.
More directly, recent advances have demonstrated the direct conversion of carboxylic acids to free thiols via photocatalysis . rsc.orgnih.gov This approach utilizes an acridine-type photocatalyst and a thionocarbonate reagent to achieve the thiolation of alkyl radicals generated from the decarboxylation of carboxylic acids. rsc.orgnih.gov Applying this methodology to 2-ethylbutyric acid could, in principle, lead to the formation of the corresponding thiol, although the introduction of the thiol at the α-position would require a different strategy.
Electrochemical synthesis provides another avenue for the generation of reactive intermediates under controlled conditions. Anodic oxidation can be used to generate carbocations from carboxylic acids through a process known as the Hofer-Moest reaction. nih.gov While direct electrochemical α-thiolation of carboxylic acids is not well-documented, electrochemical methods have been employed for the synthesis of unnatural amino acids via anodic decarboxylation of N-acetylamino malonic acid derivatives. nih.gov This demonstrates the potential of electrochemistry to effect transformations at the α-position of carboxylic acid derivatives.
The following table outlines conceptual parameters for these advanced techniques.
| Technique | Conceptual Application | Key Reagents/Conditions | Potential Advantage |
| Photochemical Thiol-Ene | Addition of H₂S or a thiol to an α,β-unsaturated carboxylic acid precursor | Photoinitiator, UV light | High efficiency and atom economy |
| Photocatalytic Thiolation | Direct conversion of a suitable carboxylic acid precursor | Acridine photocatalyst, thionocarbonate reagent | Direct C-S bond formation |
| Electrochemical Oxidation | Generation of an α-carbocation from a carboxylic acid derivative for subsequent trapping with a sulfur nucleophile | Anodic oxidation, undivided cell | Mild reaction conditions, avoidance of harsh chemical oxidants |
Reaction Mechanisms and Reactivity Profiles of 2 Ethyl 2 Mercapto Butyric Acid
Mechanistic Investigations of Thiol Reactivity
The thiol group (-SH) is a versatile functional group known for its nucleophilic character, its ability to participate in radical reactions, and its capacity to coordinate with metal ions.
Nucleophilic Properties of the Mercapto Group
The sulfur atom of the mercapto group in 2-ethyl-2-mercapto-butyric acid possesses lone pairs of electrons, rendering it nucleophilic. Thiols are generally considered good nucleophiles in various reactions. google.com The nucleophilicity of the thiol is enhanced upon deprotonation to form the thiolate anion (RS⁻), which is a much stronger nucleophile. google.commolaid.com
The reactivity of the thiol as a nucleophile is, however, subject to steric hindrance from the two ethyl groups and the carboxylic acid group on the same carbon atom. This steric crowding can impede the approach of electrophiles to the sulfur atom, potentially slowing down reaction rates compared to less hindered thiols.
Radical Reactions Involving the Thiol Functionality
Thiols are well-known for their participation in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage when exposed to radical initiators or light, forming a thiyl radical (RS•). libretexts.orgnih.gov These thiyl radicals are key intermediates in various chemical transformations.
Thiyl radicals can participate in chain reactions, such as the thiol-ene reaction, where they add across a carbon-carbon double bond. nih.govmdpi.com They can also abstract hydrogen atoms from other molecules, propagating a radical chain. libretexts.orgnih.gov The stability of the resulting carbon-centered radical influences the reaction pathway. In the context of this compound, the tertiary nature of the carbon bearing the sulfur atom means that a tertiary radical would be formed upon addition to an unsaturated system, which is a relatively stable radical species.
The ability of thiols to donate a hydrogen atom makes them effective radical scavengers. While specific data for this compound is not available, other mercapto compounds have demonstrated significant radical scavenging activity. pearson.com
Role of the Thiol in Chelation and Complex Formation
The thiol group, in conjunction with the carboxylic acid group, can act as a bidentate ligand, chelating to metal ions. The soft nature of the sulfur atom makes it a good ligand for soft metal ions like mercury, lead, and cadmium. mdpi.com The carboxylate group, being a hard ligand, can coordinate with a variety of metal ions.
The formation of a stable five- or six-membered ring through chelation enhances the stability of the metal complex. In the case of this compound, the proximity of the thiol and carboxylate groups allows for the formation of a five-membered chelate ring with a metal ion. The effectiveness of chelation is influenced by the pH of the solution, which dictates the protonation state of both the thiol and carboxylic acid groups.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group (-COOH) is characterized by its acidic proton and the electrophilicity of its carbonyl carbon.
Acid-Base Equilibria and Carboxylate Formation
Carboxylic acids are weak acids that can donate a proton to establish an equilibrium with their conjugate base, the carboxylate anion.
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
The formation of the carboxylate anion is crucial for many of its reactions, as it is a better nucleophile than the neutral carboxylic acid.
Acyl Substitution Mechanisms in Derivatives (e.g., Ester Hydrolysis, Amide Formation)
The carbonyl carbon of the carboxylic acid and its derivatives is electrophilic and can undergo nucleophilic acyl substitution. However, the hydroxyl group of a carboxylic acid is a poor leaving group, making direct substitution difficult. Therefore, the carboxylic acid is often activated, or the reaction is carried out under conditions that favor the substitution.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like concentrated sulfuric acid) would lead to the formation of an ester. This is a reversible process known as Fischer esterification. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.
Amide Formation: The direct reaction of this compound with an amine to form an amide is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), or a coupling agent is used. The amine then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the amide.
The Enigmatic Reactivity of 2-Ethyl-2-mercaptobutyric Acid: A Scientific Inquiry
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the reaction mechanisms, stereoselectivity, and thermodynamic profiles of 2-ethyl-2-mercaptobutyric acid remain elusive. This particular branched-chain mercaptocarboxylic acid appears to be a compound of limited scholarly investigation, resulting in a notable absence of published data for the specific reaction pathways and physicochemical properties requested.
The intended exploration of this article was to delve into the nuanced chemical behavior of 2-ethyl-2-mercaptobutyric acid, focusing on the influence of its unique structural features on its reactivity. The planned sections and subsections were designed to provide a thorough analysis based on established research. However, the foundational scientific studies required to populate these sections are not present in the public domain or scholarly archives.
This scarcity of information prevents a detailed discussion on the following topics:
Reaction Mechanisms and Reactivity Profiles: Without experimental data, any description of reaction mechanisms would be purely speculative, based on the general principles of reactivity for thiols and carboxylic acids, rather than specific evidence for the target molecule.
Influence of 2-Ethyl Branching on Stereoselectivity and Reactivity: The steric and electronic effects of the 2-ethyl group are critical in determining reaction outcomes. However, in the absence of studies on diastereoselective and enantioselective reactions involving 2-ethyl-2-mercaptobutyric acid, a meaningful analysis cannot be constructed.
Intramolecular Cyclization and Rearrangement Reactions: While the structure of 2-ethyl-2-mercaptobutyric acid suggests the potential for intramolecular reactions, no studies documenting such transformations have been identified.
Studies of Reaction Kinetics and Thermodynamics: Quantitative data on reaction rates and thermodynamic parameters are fundamental to understanding the feasibility and dynamics of chemical transformations. Such data for 2-ethyl-2-mercaptobutyric acid is not available in the reviewed literature.
In light of the current body of scientific knowledge, a detailed and accurate article on the chemical reactivity of 2-ethyl-2-mercaptobutyric acid, as per the requested outline, cannot be generated. Further empirical research is necessary to elucidate the chemical properties and reaction behaviors of this compound.
Table of Compounds
As no specific reactions or related compounds could be discussed, a table of compounds is not applicable.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for isolating 2-ethyl-2-mercaptobutyric acid from complex mixtures and for assessing its purity. The choice of technique is determined by the volatility and chemical nature of the compound or its derivatives.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like 2-ethyl-2-mercaptobutyric acid, which is a short-chain fatty acid (SCFA), derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.gov
Derivatization: A common approach involves converting the carboxylic acid to a more volatile ester, such as its ethyl ester. This process not only enhances volatility but can also improve chromatographic peak shape and sensitivity. Another method to prevent the loss of volatile SCFAs during sample preparation is to convert them into their sodium salts. nih.gov Furthermore, chemical derivatization with reagents like N-methylbenzylamine-d0/d3 can significantly increase sensitivity for GC-MS analysis. nih.gov
GC-MS Analysis: When coupled with a mass spectrometer (MS), GC provides a robust method for both separation and identification. The GC separates the derivatized 2-ethyl-2-mercaptobutyric acid from other components in the sample mixture. As the separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to confirm the identity of the compound. nih.gov The mass spectrum of the ethyl ester of 2-methylbutyric acid, a structurally similar compound, shows characteristic fragmentation patterns that aid in its identification. nist.gov
Table 1: GC-MS Data for Structurally Similar Compounds
| Compound | Key Mass Fragments (m/z) |
|---|
This table presents data for a structurally related compound, illustrating the type of information obtained from GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
For non-volatile derivatives or when analyzing the compound in its native form, High-Performance Liquid Chromatography (HPLC) is the method of choice. sielc.comsielc.com HPLC is particularly useful for separating compounds in a liquid mobile phase, making it suitable for a wider range of derivatives and for analyzing samples in complex matrices. unimi.it
Derivatization for LC-MS: While 2-ethyl-2-mercaptobutyric acid can be analyzed directly, derivatization is often employed to enhance detection sensitivity and chromatographic performance in LC-MS. ddtjournal.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, leading to derivatives that are more readily ionized in the mass spectrometer. nih.gov This derivatization allows for confident quantification and overcomes issues related to the volatility of the underivatized acid. unimi.it
LC-MS/MS Analysis: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity. nih.gov In a typical LC-MS/MS workflow, the derivatized 2-ethyl-2-mercaptobutyric acid is separated on a reverse-phase column and then detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification of the target analyte. ddtjournal.com For instance, the 3-NPH derivatives of short-chain fatty acids yield a prominent product ion at m/z 137 in MS/MS, which is characteristic of the derivatizing agent. unimi.it
Table 2: HPLC Parameters for Related Compounds
| Compound | Column | Mobile Phase | Detection |
|---|---|---|---|
| 2-Ethyl-2-hydroxybutyric acid | Newcrom R1 | Acetonitrile, Water, Formic Acid sielc.com | MS sielc.com |
This table provides examples of HPLC conditions used for the analysis of structurally similar compounds.
Chiral Chromatography for Enantiomeric Separation
Since 2-ethyl-2-mercaptobutyric acid possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral chromatography is the primary technique used for this purpose.
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of various acidic compounds. researchgate.net Another approach involves using protein-based columns, such as an alpha 1-acid glycoprotein (B1211001) (AGP) column. nih.gov
Method Development: The development of a successful chiral separation method involves optimizing several parameters, including the mobile phase composition (type and concentration of organic modifier, ionic strength, and pH), column temperature, and flow rate. researchgate.netnih.gov For example, studies on the chiral separation of ethyl 2-methylbutanoate, a related ester, have been successfully performed using chiral gas chromatography with a β-cyclodextrin-based column. nih.gov
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the precise chemical structure of 2-ethyl-2-mercaptobutyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-ethyl-2-mercaptobutyric acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two ethyl groups and the thiol proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these groups. For example, in the structurally similar 2-ethylbutyric acid, the proton on the alpha-carbon appears as a multiplet, while the methyl and methylene (B1212753) protons of the ethyl groups show characteristic triplet and quartet patterns, respectively. chemicalbook.comazom.com
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. docbrown.info Each unique carbon atom in 2-ethyl-2-mercaptobutyric acid would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its electronic environment. libretexts.org For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift (typically 170-185 ppm). The carbon atom attached to the sulfur atom would also have a characteristic chemical shift. In 2-ethylbutyric acid, four distinct carbon signals are observed, confirming the presence of four unique carbon environments. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Ethylbutyric Acid
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | ~184 chemicalbook.com |
| C-2 | ~48 |
| -CH₂- | ~26 |
This table shows the ¹³C NMR chemical shifts for the structurally related compound 2-ethylbutyric acid, which can be used to predict the spectrum of 2-ethyl-2-mercaptobutyric acid.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by showing correlations between different nuclei. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range correlations between protons and carbons, further confirming the molecular structure. bmrb.io
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies. iitm.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For 2-ethyl-2-mercaptobutyric acid, the IR spectrum would be expected to show:
A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. libretexts.orgcore.ac.uk
A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually around 1760-1690 cm⁻¹. libretexts.orgcore.ac.uk
A C-O stretching band in the 1320-1210 cm⁻¹ region. libretexts.org
A weak S-H stretching band from the thiol group, which typically appears around 2600-2550 cm⁻¹.
C-H stretching and bending vibrations from the alkyl groups. copbela.org
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds, such as the S-H and C-S bonds, which may show weak signals in the IR spectrum. The Raman spectrum of 2-ethyl-2-mercaptobutyric acid would complement the IR data, providing a more complete picture of the functional groups present. For instance, the Raman spectrum of 2-ethylhexanoic acid, another branched-chain carboxylic acid, provides characteristic peaks for the alkyl groups. researchgate.netchemicalbook.com
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) libretexts.orgcore.ac.uk |
| Carbonyl | C=O stretch | 1760-1690 (strong) libretexts.orgcore.ac.uk |
| Thiol | S-H stretch | 2600-2550 (weak) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the determination of a compound's elemental formula.
For 2-ethyl-2-mercapto-butyric acid, with a chemical formula of C₆H₁₂O₂S, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental determination via HRMS. The technique is capable of distinguishing between molecules that have the same nominal mass but different elemental compositions (isobars), thus providing a high degree of confidence in the compound's identity. In a research setting, an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would be calibrated, and the sample of this compound would be introduced, often following chromatographic separation. The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the ionized molecule, and this experimental value is compared against the theoretical calculation. A small mass error, typically in the low parts-per-million (ppm) range, confirms the elemental composition.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₂S |
| Theoretical Monoisotopic Mass ( g/mol ) | 148.05580 |
| Typical HRMS Instrument | Orbitrap or TOF Mass Analyzer |
| Expected Experimental Mass ( g/mol ) | 148.05580 ± error |
Advanced Structural Characterization Techniques
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. However, the technique requires a well-ordered single crystal, which can be challenging to obtain for some molecules, particularly those that are liquids or oils at room temperature or have flexible conformations, such as this compound.
The this compound molecule possesses a stereogenic center at the C2 carbon atom, meaning it exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a vital technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light, a property that is non-zero only for chiral substances.
In the analysis of this compound, each enantiomer would produce a CD spectrum that is an exact mirror image of the other. nih.gov The sign of the observed Cotton effects in the spectrum can be correlated to the absolute configuration (R or S) at the chiral center, often through comparison with theoretical calculations or with structurally similar compounds of known configuration mdpi.com. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent. This makes CD spectroscopy a rapid and non-destructive method for determining the enantiopurity of a sample, which is a critical parameter in many areas of chemical research. nih.gov The technique typically requires millimolar or lower concentrations, making it suitable even when sample quantities are limited. nih.gov
Quantitative Analytical Method Development and Validation for Research Applications
Developing a method to accurately detect and quantify this compound in a complex matrix, such as biological fluids (e.g., serum) or environmental samples, presents analytical challenges due to the presence of numerous interfering substances. A robust method typically involves liquid chromatography coupled with mass spectrometry (LC-MS).
The development process begins with optimizing sample preparation to extract the analyte and remove matrix components. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) using a cartridge that selectively retains the analyte. For instance, a method could involve extraction of an acidified sample followed by cleanup on an alumina (B75360) cartridge capes.gov.br.
Chromatographic separation is then optimized to resolve this compound from isomers and other matrix components. A reversed-phase C18 column is often a starting point, with adjustments to the mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid) to achieve a sharp peak shape and adequate retention.
For detection, high-resolution mass spectrometry (HRAM-MS) in a targeted mode like Parallel Reaction Monitoring (PRM) offers excellent selectivity and sensitivity. ecu.edu.au In PRM, the high-resolution precursor ion is selected and fragmented, and all resulting fragment ions are detected at high resolution, allowing for confident quantification even in a complex background. ecu.edu.au An isotopically labeled internal standard, such as ¹³C- or ²H-labeled this compound, would ideally be used to correct for matrix effects and variations in extraction recovery and instrument response.
Once a quantitative method is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. fda.goveuropa.eueuropa.eu The core validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing blank matrix samples and spiked samples to show that there are no interfering peaks at the retention time of the analyte. For MS-based methods, the high selectivity of monitoring specific precursor-product ion transitions provides strong evidence of specificity. europa.eu
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations (e.g., a calibration curve with 5-8 points) and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.
Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked blank matrix at low, medium, and high levels of the calibration range) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Analysis conducted by different analysts, on different days, or with different equipment. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Table 2: Summary of Typical Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))
| Validation Parameter | Assessment Method | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Analysis of blank and spiked matrix | No significant interference at the analyte's retention time and m/z. |
| Linearity | Calibration curve with standards | Coefficient of determination (R²) ≥ 0.99 |
| Range | Confirmed by linearity, accuracy, and precision | The interval between upper and lower concentrations demonstrating acceptable performance. |
| Accuracy | Recovery of spiked samples (e.g., 3 concentrations, n=3) | Typically 80-120% recovery, may vary based on concentration. |
| Precision (Repeatability & Intermediate) | RSD of replicate analyses (e.g., n=6) | Typically RSD ≤ 15% (≤ 20% at the lower limit of quantitation). |
Theoretical and Computational Chemistry Investigations of 2 Ethyl 2 Mercapto Butyric Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-ethyl-2-mercapto-butyric acid, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure Elucidation (HOMO-LUMO analysis, Charge Distribution)
A critical aspect of QM calculations is the elucidation of a molecule's electronic structure. This involves determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a molecule is more reactive. Furthermore, analysis of the charge distribution would reveal the electrostatic potential of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Energy Landscapes
Due to the presence of rotatable single bonds, this compound can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that interconnects them. This involves calculating the potential energy as a function of specific dihedral angles within the molecule. Understanding the preferred conformations is essential, as the molecule's shape significantly influences its physical and biological properties.
Vibrational Spectroscopy Predictions (IR, Raman)
Quantum mechanical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By simulating these spectra, researchers can aid in the interpretation of experimental data, allowing for a more precise assignment of spectral features to specific molecular motions (stretching, bending, etc.). This would be particularly useful for identifying the characteristic vibrations of the thiol (-SH) and carboxylic acid (-COOH) functional groups within this compound.
Reaction Pathway Modeling and Transition State Analysis
QM methods are powerful tools for investigating chemical reactions. For this compound, this could involve modeling its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying the properties of a single molecule or small molecular systems, molecular dynamics simulations are employed to understand the behavior of molecules over time, particularly in a condensed phase (like a solution).
Solvent Interaction Studies (e.g., Hydrogen Bonding, Solubility Prediction)
The properties and behavior of this compound would be significantly influenced by its environment, especially in the presence of a solvent. MD simulations can model the interactions between the solute (this compound) and solvent molecules. A key focus would be on hydrogen bonding, as both the thiol and carboxylic acid groups can act as hydrogen bond donors and acceptors. These simulations can provide detailed information about the structure of the solvation shell around the molecule and can be used to predict its solubility in different solvents.
Conformational Behavior in Different Environments
The conformational landscape of a molecule is critical to understanding its physical, chemical, and biological properties. For thiol-containing carboxylic acids like this compound, computational methods are invaluable for exploring the potential energy surface and identifying stable conformers. The presence of flexible single bonds allows for a variety of spatial arrangements of the constituent atoms.
Theoretical studies on similar molecules, such as thioacetic acid, have been performed using density functional theory (DFT). These studies reveal the existence of different tautomeric and conformational isomers. For thiocarboxylic acids, two primary tautomers exist: the thiol form (RC(O)SH) and the thione form (RC(S)OH), with the thiol form generally being more stable. wikipedia.org
Within the more stable thiol form, different conformations can arise from rotation around single bonds. For instance, in thioacetic acid, syn and anti conformers are identified, with the syn conformer being more stable. dergipark.org.tr The energy difference between these conformers can be calculated, and their equilibrium populations can be estimated using Boltzmann statistics. dergipark.org.tr The surrounding environment, such as the solvent, can significantly influence the relative stability of these conformers. While gas-phase calculations provide a baseline, including solvent effects, either explicitly with solvent molecules or implicitly through continuum models, is crucial for accurately representing the conformational preferences in solution. researchgate.net For example, two-dimensional infrared (2D-IR) spectroscopy studies on formic acid in aqueous solution have experimentally confirmed the existence of distinct conformers, highlighting the importance of the solvent environment in determining molecular geometry. acs.org
Table 1: Calculated Relative Energies of Thioacetic Acid Conformers
| Tautomer/Conformer | Method | Basis Set | Relative Energy (kJ mol⁻¹) | Population at 298.15 K (%) |
| syn-thiol | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | 93.75 |
| anti-thiol | DFT (B3LYP) | 6-311++G(d,p) | 6.7 | 6.25 |
| syn-thione | DFT (B3LYP) | 6-311++G(d,p) | > 27 | < 0.01 |
| anti-thione | DFT (B3LYP) | 6-311++G(d,p) | > 27 | < 0.01 |
Data derived from theoretical studies on thioacetic acid and presented for illustrative purposes. dergipark.org.tr
Ligand-Protein Interaction Simulations (Mechanistic Binding Studies)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a protein. researchgate.netmdpi.com These methods are fundamental in drug discovery and for understanding biological processes at a molecular level. youtube.com For a molecule like this compound, these simulations can elucidate its potential binding modes within a protein's active site.
The docking process involves sampling a multitude of orientations and conformations of the ligand within the protein's binding pocket to identify the most favorable binding pose, which is typically estimated using a scoring function. mdpi.com The accuracy of these predictions can be enhanced by considering the flexibility of the protein, especially for those that undergo significant conformational changes upon ligand binding. nih.gov
Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose, the nature of the intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and ionic interactions), and the calculation of binding free energies. acs.orgajol.info For thiol-containing molecules, the sulfur atom can play a crucial role in binding, potentially forming specific interactions with amino acid residues in the protein.
Density Functional Theory (DFT) Studies for Ground State and Excited State Properties
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.
DFT calculations can be employed to determine a wide range of ground-state properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. nih.gov The energies of the HOMO and LUMO and their gap are important indicators of a molecule's chemical reactivity and kinetic stability.
For instance, DFT studies on mercaptosuccinic acid have been used to understand its role as a complexing agent. nih.gov These studies showed that the sulfur atom has a much stronger coordination capacity than other atoms in the molecule. nih.gov Furthermore, DFT can be used to study excited-state properties, providing insights into a molecule's UV-visible absorption spectrum and its photochemical behavior.
Computational Prediction of Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For thiol-containing compounds, a key aspect of their reactivity is the behavior of the thiol group. The acidity of the thiol proton (pKa) is a critical factor, as the thiolate anion is a much stronger nucleophile. nih.gov
DFT calculations can be used to compute various reactivity descriptors. These include thermodynamic parameters like bond dissociation energies (BDE), which are relevant for assessing antioxidant activity, and global reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and the electrophilicity index. nih.gov These descriptors help in understanding and predicting the course of chemical reactions.
Automated computational workflows have been developed to screen the reactivity of thiols with other molecules, such as electrophilic olefins in Michael additions. researchgate.netnih.gov These workflows can model the reaction pathway, including intermediates and transition states, to predict reaction energies and barriers, thus providing a quantitative measure of reactivity. nih.gov Such approaches can be instrumental in predicting how a molecule like this compound might react in a given chemical environment.
Table 2: Computationally Predicted Reactivity Data for Selected Thiols
| Molecule | Property | Computational Method | Predicted Value |
| Allyl mercaptan | Bond Dissociation Energy (S-H) | DFT (B3LYP/cc-pVQZ) | 86 kcal/mol |
| Methanethiol | Reaction Energy (with methyl acrylate) | DFT | Exergonic |
This table presents illustrative data from computational studies on other thiol-containing compounds to demonstrate the types of reactivity predictions that can be made. nih.govnih.gov
Development of Force Fields and Computational Models for Thiol-Containing Carboxylic Acids
Molecular dynamics simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. uiuc.edu The accuracy of MD simulations is highly dependent on the quality of the force field used. acs.org Standard force fields like CHARMM, AMBER, and OPLS are widely used for biomolecular simulations and include parameters for common functional groups. nih.govnih.gov
However, for less common functional groups or for achieving higher accuracy, specific parameterization may be necessary. The development of force field parameters for a new molecule typically involves fitting the parameters to reproduce high-level quantum mechanical data and experimental results (e.g., liquid density, heat of vaporization). nih.gov For thiol-containing carboxylic acids, it is crucial to accurately model the parameters associated with the sulfur atom, including its van der Waals properties, partial atomic charges, and the torsional parameters for rotation around bonds involving sulfur.
Recent advancements in force field development include the creation of polarizable force fields, such as the Drude polarizable force field. nih.gov These force fields explicitly account for electronic polarization, offering a more physically realistic description of intermolecular interactions, which can be particularly important for systems containing polar or charged functional groups like carboxylic acids and thiols. nih.gov The development of reactive force fields also allows for the simulation of chemical reactions, such as bond formation and breaking, within the framework of classical molecular dynamics. researchgate.net
Biochemical and Biological Pathway Interrogations Involving 2 Ethyl 2 Mercapto Butyric Acid
Enzymatic Transformations of Butyric Acid Derivatives and Thiol Compounds
The metabolic fate of 2-ethyl-2-mercapto-butyric acid is not extensively documented in publicly available scientific literature. However, by examining the enzymatic pathways that process structurally similar compounds—namely, butyric acid derivatives and thiol-containing molecules—we can infer potential biochemical transformations.
Role of Butyrate (B1204436) Kinase and Related Enzymes in Metabolizing Butyric Acid Analogs
Butyrate kinase is a key enzyme in the metabolism of short-chain fatty acids, catalyzing the phosphorylation of butyrate to form butyryl-phosphate. wikipedia.org This reaction is a critical step in both the production and utilization of butyrate, particularly in the gut microbiota. wikipedia.orgyoutube.com The substrate specificity of butyrate kinase is not strictly limited to butyrate. For instance, the butyrate kinase from Clostridium acetobutylicum demonstrates high activity with both butyrate and valerate, and can also process isobutyrate, propionate (B1217596), and isovalerate. nih.govresearchgate.net Similarly, butyrate kinase 2 (Buk2) from Thermotoga maritima can phosphorylate butyrate, isobutyrate, valerate, and 2-methylbutyrate. nih.gov
The ability of these enzymes to accommodate substitutions on the butyrate molecule suggests that this compound could potentially serve as a substrate, albeit likely with different kinetics compared to butyrate. The presence of both an ethyl group and a mercapto group at the C2 position would introduce significant steric and electronic changes that could influence its binding to the active site and the subsequent phosphorylation.
| Enzyme | Organism | Substrates |
| Butyrate Kinase | Clostridium acetobutylicum | Butyrate, Valerate, Isobutyrate, Propionate, Isovalerate nih.govresearchgate.net |
| Butyrate Kinase 2 (Buk2) | Thermotoga maritima | Butyrate, Isobutyrate, Valerate, 2-Methylbutyrate nih.gov |
Investigation of Branched-Chain Fatty Acid Biosynthesis Pathways
Branched-chain fatty acids (BCFAs) are synthesized by fatty acid synthase (FASN) using branched-chain acyl-CoAs as primers. nih.govwikipedia.org The synthesis of BCFAs is initiated by the decarboxylation of α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. wikipedia.orgnih.gov For instance, the degradation of isoleucine produces 2-methylbutyryl-CoA, which can serve as a starter unit for the synthesis of anteiso-BCFAs. nih.gov
The structural similarity of this compound to the primers of BCFAs suggests a potential interaction with the enzymes of this pathway. It is conceivable that after conversion to its CoA derivative, 2-ethyl-2-mercapto-butyryl-CoA, it could be recognized by the fatty acid synthase complex. However, the presence of the thiol group introduces a reactive moiety not typically found in these biosynthetic pathways, which could lead to alternative reactions or inhibition of the enzymatic machinery. The promiscuity of FASN allows for the incorporation of various substrates, but the specific impact of a mercapto group at the branch point remains to be experimentally determined. nih.gov
Reactions Catalyzed by ω-Aminotransferases with Butyric Acid Derivatives
ω-Aminotransferases (ω-ATAs) are enzymes that catalyze the transfer of an amino group from a primary amino donor to a carbonyl acceptor. nih.gov While their primary substrates are amino acids and α-keto acids, some ω-ATAs exhibit broad substrate specificity and can accept a range of aliphatic and aromatic compounds. acs.orgnih.gov For example, an ω-transaminase from Aspergillus terreus has been shown to convert aliphatic substrates with a chain length of up to six carbons. nih.gov
The Mercapturic Acid Pathway and Biotransformation Mechanisms
The mercapturic acid pathway is a major detoxification route for a wide variety of electrophilic compounds. nih.govtandfonline.com This pathway involves the conjugation of the electrophile with the tripeptide glutathione (B108866) (GSH), followed by a series of enzymatic steps that ultimately lead to the formation of a mercapturic acid (an N-acetylcysteine S-conjugate), which is then excreted. tandfonline.comnih.gov
Formation of Glutathione S-Conjugates and Downstream Metabolites
The initial and rate-limiting step in the mercapturic acid pathway is the conjugation of the electrophilic substrate with the sulfhydryl group of GSH, a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.netmdpi.com The resulting glutathione S-conjugate is subsequently metabolized by γ-glutamyltransferase and dipeptidases to yield a cysteine S-conjugate. nih.govnih.gov The final step is the N-acetylation of the cysteine S-conjugate by cysteine S-conjugate N-acetyltransferase to form the mercapturic acid. nih.govtandfonline.com
While this compound itself is a thiol, its potential biotransformation could generate electrophilic intermediates that would then be substrates for the mercapturic acid pathway. For instance, oxidation of the thiol group could lead to the formation of a sulfenic acid or other reactive species that would readily react with GSH.
Enzymatic Activity of Glutathione Transferases (GSTs) with Analogous Electrophiles
Glutathione transferases are a superfamily of enzymes that catalyze the conjugation of GSH with a diverse array of electrophilic substrates. nih.gov These substrates typically contain an electrophilic carbon, nitrogen, or sulfur atom. researchgate.net The catalytic mechanism involves the activation of the sulfhydryl group of GSH by a residue in the active site of the GST, increasing its nucleophilicity and facilitating its attack on the electrophilic substrate. nih.gov
Although this compound is not an electrophile, its metabolic products could be. For example, if the compound undergoes oxidation or other enzymatic transformations that introduce an electrophilic center, the resulting molecule would be a prime candidate for detoxification by GSTs. The broad substrate specificity of many GST isoforms makes it likely that they could handle a variety of such modified butyric acid derivatives. mdpi.comnih.gov
| Enzyme Family | Function | Potential Interaction with this compound or its Metabolites |
| Butyrate Kinases | Phosphorylation of short-chain fatty acids | Potential substrate, but activity likely altered by substitutions nih.govnih.gov |
| Fatty Acid Synthase (FASN) | Synthesis of fatty acids | Potential incorporation of its CoA derivative as a branched-chain primer nih.govnih.gov |
| ω-Aminotransferases | Transamination of amino and keto acids | Unlikely substrate for transamination; may act as an inhibitor nih.gov |
| Glutathione S-Transferases (GSTs) | Conjugation of electrophiles with glutathione | Detoxification of potential electrophilic metabolites mdpi.comnih.gov |
Role in the Processing of Xenobiotics and Endobiotics at a Mechanistic Level
Theoretically, the mercapto (-SH) group of this compound could participate in Phase II conjugation reactions, specifically through the mercapturic acid pathway. This pathway is a major route for the biotransformation and detoxification of a wide range of xenobiotics. sigmaaldrich.com In this process, the thiol group of glutathione conjugates with electrophilic xenobiotics, and subsequent enzymatic cleavage yields a cysteine conjugate that is then N-acetylated to form a mercapturic acid, which is excreted in the urine. However, direct evidence for this compound's involvement in this pathway is lacking.
Mechanistic Interactions with Cellular Components
Influence on Histone Modifications (e.g., Crotonylation, Butyrylation)
There is no direct scientific evidence to suggest that this compound influences histone modifications such as crotonylation and butyrylation. These post-translational modifications are typically influenced by the availability of short-chain acyl-CoA molecules, such as butyryl-CoA and crotonyl-CoA. nih.govnih.gov
Butyrate, a structurally related short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, butyrate can lead to an increase in histone acetylation and also promote other acylations like crotonylation. nih.gov This is because HDACs can remove a variety of acyl groups from histones, not just acetyl groups. nih.gov While the butyric acid backbone is present in this compound, the presence of the ethyl and mercapto groups at the alpha-carbon would likely alter its chemical properties and its ability to interact with HDACs. Without specific research, any potential role in histone modification remains speculative.
Potential as Enzyme Inhibitors or Activators (Mechanism of Action Studies)
Currently, there are no specific mechanism of action studies that have identified this compound as an inhibitor or activator of any particular enzyme.
In general, small molecules can inhibit or activate enzymes through various mechanisms, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. The specific chemical structure of this compound, with its carboxylic acid and thiol groups, presents possibilities for interaction with enzyme functional groups. For instance, the thiol group could potentially interact with metal ions in metalloenzymes or form disulfide bonds. However, without experimental data, these are only theoretical possibilities.
Role in Microbial Metabolic Pathways
Investigation of Bacterial Fermentation Pathways Involving Butyric Acids
Bacterial fermentation pathways that produce butyric acid are well-characterized, particularly in anaerobic bacteria like those from the genus Clostridium. hmdb.camedchemexpress.comhmdb.ca These pathways typically involve the conversion of pyruvate, derived from glycolysis, into butyryl-CoA, which is then converted to butyric acid. hmdb.ca
There is no information available to indicate that this compound is a natural product of any known bacterial fermentation pathway. The biosynthesis of this specific branched and sulfur-containing fatty acid would likely require a unique set of enzymes not found in the typical butyric acid fermentation pathways.
Effects on Microbial Growth and Metabolism (Mechanistic Studies)
There are no mechanistic studies available that detail the effects of this compound on microbial growth and metabolism.
Butyric acid and its derivatives are known to have various effects on microbial populations. For instance, butyrate is a primary energy source for colonocytes and plays a role in maintaining gut health. researchgate.net Some butyric acid derivatives have been shown to inhibit the growth of pathogenic bacteria. nih.gov The impact of this compound on microorganisms would depend on its ability to be transported into the cell and interact with cellular machinery, which has not been studied.
Emerging Research Frontiers and Interdisciplinary Applications in Materials and Chemical Biology
Utilization as a Chemical Building Block in Complex Molecular Synthesis
The dual reactivity of 2-ethyl-2-mercapto-butyric acid enables its use as a foundational element in the synthesis of more complex molecules, serving as a scaffold, precursor, or monomer.
While various synthetic routes to α-lipoic acid have been developed over the past 70 years, many rely on key intermediates that can introduce sulfur-containing moieties. nih.gov Mercapto-butyric acids, in general, are valuable intermediates in the synthesis of α-lipoic acid. google.com The synthetic strategies often involve the creation of a dithiolane ring, and compounds possessing a mercapto group are central to this process. For instance, processes have been patented that utilize α-mercapto-γ-butyrolactone derivatives which are subsequently converted into the target acid. google.com The core utility lies in the strategic introduction of sulfur atoms, which are essential for the biological activity of α-lipoic acid. The structure of this compound, with its protected thiol group and carboxylic acid handle, makes it a potential, albeit specialized, precursor in synthetic schemes leading to α-lipoic acid analogues or other sulfur-containing bioactive molecules.
The development of degradable and functional polymers is a significant area of research. Molecules containing disulfide bonds, such as α-lipoic acid, can be copolymerized to introduce labile linkages into the polymer backbone. rsc.org These disulfide bonds can be cleaved under specific conditions, such as through thiol-disulfide exchange or heating, allowing for controlled degradation of the polymer network. rsc.org
Given its structure, this compound presents similar opportunities. The thiol group can be oxidized to form a disulfide bond, which can act as a cleavable cross-linker in a polymer network. Alternatively, the thiol and carboxylic acid groups can be used in polymerization reactions. For example, the carboxylic acid can be converted to an ester, like ethyl lipoate, and copolymerized with other monomers, such as n-butyl acrylate, via radical polymerization. rsc.org The presence of the thiol group provides a site for post-polymerization modification or for initiating thiol-ene click reactions, further expanding its utility in creating complex, functional polymeric and supramolecular assemblies.
Combinatorial chemistry is a powerful tool for drug discovery and materials development, relying on the synthesis of large, diverse libraries of compounds. Small-molecule scaffolds that feature multiple points for diversification are essential for this process. nih.gov this compound is an ideal candidate for such a scaffold. Its two distinct functional groups—the thiol and the carboxylic acid—allow for sequential and specific reactions.
For example, the carboxylic acid can be coupled to a diverse library of amines or alcohols, while the thiol group can react with a separate library of electrophiles (e.g., alkyl halides or Michael acceptors). This bifunctional nature enables the creation of a large number of unique compounds from a small set of starting materials, attached to a central, consistent core. nih.gov
Table 1: Functional Groups of this compound in Combinatorial Synthesis
| Functional Group | Chemical Reactivity | Potential Reactants for Library Diversification |
|---|---|---|
| Carboxylic Acid (-COOH) | Amide bond formation, Esterification | Amino acids, Various primary/secondary amines, Alcohols |
| Thiol (-SH) | Thioether formation (alkylation), Thiol-ene reaction, Disulfide formation | Alkyl halides, Michael acceptors (e.g., acrylates), Alkenes, Oxidizing agents |
Applications in Material Science Research
The thiol group of this compound has a strong affinity for the surfaces of noble metals, making it highly useful in surface modification and nanotechnology.
Thiols are well-known for their ability to spontaneously form highly ordered, self-assembled monolayers (SAMs) on the surfaces of metals like gold, silver, copper, and palladium. rsc.org The sulfur atom forms a strong, covalent-like bond with the metal surface, providing a robust anchor for the rest of the molecule. qub.ac.uk
When this compound is exposed to a gold surface, the thiol group binds to the gold, orienting the molecule on the surface. The alkyl portion of the molecule contributes to van der Waals interactions between adjacent molecules, promoting the formation of a densely packed monolayer. The terminal carboxylic acid groups would then form the outer surface of the monolayer, dramatically altering the properties of the original metal surface. This new surface would be hydrophilic and pH-responsive, as the carboxylic acid groups can be protonated or deprotonated depending on the pH of the surrounding environment.
Gold nanoparticles (AuNPs) are widely studied for applications in catalysis, sensing, and biomedicine due to their unique optical and electronic properties. nih.govnih.gov These properties are highly dependent on the nanoparticle's surface chemistry. Functionalizing AuNPs with ligands is crucial for controlling their stability, solubility, and function. qub.ac.uk
This compound is an excellent ligand for this purpose. The Brust-Schiffrin method, a common synthesis for AuNPs, often uses thiol-containing ligands to stabilize the nanoparticles. qub.ac.uk The thiol group of this compound serves as a powerful anchor, binding strongly to the gold surface and preventing aggregation. nih.govmdpi.com The outward-facing carboxylic acid group provides several advantages: it can render the nanoparticles water-soluble and stable in biological media, and it serves as a convenient chemical handle for further conjugation to proteins, DNA, or other targeting molecules. nih.gov
Table 2: Role of this compound in Gold Nanoparticle Functionalization
| Component | Function | Benefit |
|---|---|---|
| Thiol (-SH) Anchor | Forms a strong bond with the gold surface. qub.ac.uk | Confers high stability to the nanoparticle, preventing aggregation. |
| Ethyl/Butyl Alkyl Body | Contributes to the packing density of the ligand shell via van der Waals forces. | Creates a defined barrier between the nanoparticle core and the solvent. |
| Carboxylic Acid (-COOH) Terminus | Provides surface charge and a site for further chemical reactions. nih.gov | Enhances water solubility, allows pH-responsive behavior, and enables covalent attachment of biomolecules. |
Development of Sensors and Biosensors Based on Thiol-Carboxylic Acid Interactions
The dual functionality of this compound offers a versatile platform for the design of novel sensors and biosensors. The thiol group, with its strong nucleophilicity and ability to coordinate with metal ions, can serve as the primary recognition element, while the carboxylic acid can be used for immobilization onto sensor surfaces or to modulate the sensor's properties.
The development of sensors for biologically relevant thiols, such as cysteine, homocysteine, and glutathione (B108866), is a very active area of research, as abnormal levels of these thiols are linked to various diseases. nih.govscilit.comnih.gov The strategies employed in these sensors can be adapted for the detection of or by using this compound. Key sensing mechanisms that can be exploited include:
Fluorescent Probes: The thiol group can react with a variety of fluorophores, leading to a change in their optical properties. For instance, the thiol can participate in a Michael addition reaction with an α,β-unsaturated carbonyl system attached to a fluorophore, causing a detectable shift in the fluorescence emission. rsc.orgmdpi.com Similarly, the thiol can cleave a disulfide bond, liberating a fluorescent molecule. mdpi.comrsc.org The carboxylic acid group of this compound could be used to tune the solubility and cellular uptake of such probes.
Electrochemical Sensors: The thiol group can be readily immobilized on the surface of gold electrodes, forming a self-assembled monolayer (SAM). mdpi.com This SAM can then be used to detect analytes that interact with the carboxylic acid group or the alkyl chain. Alternatively, the oxidation of the thiol group can be detected electrochemically, providing a direct measure of the concentration of this compound or other thiols in a sample. The interaction of the thiol group with copper oxide has also been shown to be a viable mechanism for electrochemical sensing. researchgate.net
Colorimetric Sensors: The reaction of the thiol group with specific reagents can lead to a visible color change. A classic example is the use of Ellman's reagent (DTNB), where the thiol cleaves the disulfide bond to release a colored product. researchgate.net This principle could be adapted for the quantification of this compound.
The branched ethyl groups at the α-position may provide steric hindrance that could be exploited for selective recognition compared to linear thiols. The carboxylic acid moiety offers a handle for covalent attachment to solid supports, such as nanoparticles or electrode surfaces, which is a critical step in the fabrication of robust and reusable biosensors. mdpi.com
Chemical Biology Probes and Tools
The reactivity of the thiol and carboxylic acid groups makes this compound an attractive scaffold for the development of chemical biology probes and tools to investigate complex biological systems.
Design and Synthesis of Labeled Derivatives for Mechanistic Biological Studies
To study the biological fate and interactions of this compound, labeled derivatives are indispensable. Labeling can be achieved by attaching a reporter group, such as a fluorophore, a radioactive isotope, or a spin label, to the molecule. The thiol and carboxylic acid groups provide convenient handles for such modifications.
Potential Labeling Strategies:
| Functional Group | Labeling Chemistry | Reporter Group | Application |
| Thiol (-SH) | Michael Addition | Maleimide-functionalized fluorophore | Fluorescence microscopy |
| Thiol (-SH) | Thiol-ene "click" reaction | Alkenyl-modified fluorophore | Bio-conjugation |
| Thiol (-SH) | Disulfide exchange | Thiol-activated fluorescent probe | Redox sensing |
| Carboxylic Acid (-COOH) | Amide bond formation (with an amine-containing label) | Amine-functionalized biotin | Affinity purification |
| Carboxylic Acid (-COOH) | Esterification (with a hydroxyl-containing label) | Fluorescent alcohol | Pro-fluorophore design |
The synthesis of these labeled derivatives would involve standard bioconjugation techniques. For example, the carboxylic acid could be activated with a carbodiimide (B86325) (e.g., EDC) and then reacted with an amine-containing fluorescent dye to form a stable amide bond. Alternatively, the thiol group could react with a maleimide-functionalized probe, a widely used strategy for labeling cysteine residues in proteins. rsc.org
Use as Precursors for Prodrugs (Focus on Chemical Design, not Clinical Use)
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The design of prodrugs is a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug. This compound can serve as a precursor for the design of prodrugs, with the thiol or carboxylic acid group being masked with a cleavable protecting group.
Chemical Design Strategies for Prodrugs:
Thiol-based Prodrugs: The thiol group can be masked as a disulfide, which can be cleaved in the reducing environment of the cell, particularly in cancer cells which have elevated levels of glutathione. frontiersin.orgacs.org This strategy has been successfully employed for the targeted release of anticancer drugs. rsc.org Another approach is to use a self-immolative linker that is cleaved by thiols, leading to the release of the active drug. acs.orgrsc.org
Carboxylic Acid-based Prodrugs: The carboxylic acid can be converted into an ester, which can be hydrolyzed by esterases in the body to release the active drug. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol used to form the ester. This strategy is widely used to improve the oral bioavailability of drugs.
A modular template for thiol-triggered sensors and prodrugs has been reported, which involves the reaction of a thiol with an alkyl sulfonylbenzothiazole to release a payload. nih.gov This elegant chemical design could be adapted to this compound for the controlled release of a therapeutic agent. The design of such prodrugs would focus on the chemical stability of the masked form and the kinetics of the cleavage reaction under physiological conditions.
Future Directions in Synthetic Methodology for Branched Mercapto-Butyric Acids
The development of efficient and scalable synthetic routes to this compound and its analogs is crucial for their further investigation and potential application. While classical methods for the synthesis of mercaptocarboxylic acids exist, there is a continuous need for more sustainable and versatile methodologies.
Future research in this area could focus on:
Catalytic and Stereoselective Methods: The development of catalytic methods for the synthesis of branched mercapto-butyric acids would be a significant advancement over stoichiometric approaches. Furthermore, the synthesis of enantiomerically pure this compound would be of great interest for biological studies, as the two enantiomers may exhibit different biological activities. This could be achieved through the use of chiral catalysts or by the resolution of a racemic mixture.
Green Chemistry Approaches: Future synthetic strategies should aim to minimize waste and use environmentally benign reagents and solvents. This could involve the use of enzymatic catalysis or flow chemistry to improve the efficiency and safety of the synthesis. For example, the use of hydrogen sulfide (B99878) under high pressure in an alcoholic medium has been explored for the synthesis of mercapto-carboxylic esters. google.comgoogle.com
Novel Building Blocks and Reagents: The exploration of new building blocks and reagents could open up new avenues for the synthesis of a wider range of branched mercapto-butyric acids with diverse substitution patterns. For instance, the use of organoboron reagents has shown promise in the synthesis of complex carboxylic acids. mdpi.com
A patent from 1958 describes a process for preparing mercapto butyric acids by reacting α,γ-dihalobutyric acid with a mercaptide, followed by hydrolysis. google.com More recent methods for producing beta-mercapto carboxylic acids involve the reaction of alpha,beta-unsaturated carboxylic acids with hydrogen sulfide in the presence of an amide solvent. wipo.int These existing methods provide a foundation for the development of more advanced synthetic protocols.
Integration of this compound Research with Systems Chemistry and Synthetic Biology
The study of this compound can be enriched by integrating it into the broader contexts of systems chemistry and synthetic biology.
Systems Chemistry: Systems chemistry aims to understand how complex chemical systems emerge from the interactions of their individual components. This compound, with its ability to participate in both covalent and non-covalent interactions, could be a valuable building block for the construction of such systems. For example, its ability to form dynamic disulfide bonds could be used to create self-healing materials or responsive chemical networks.
Synthetic Biology: Synthetic biology involves the design and construction of new biological parts, devices, and systems. nih.govchalmers.se Small molecules play a crucial role in synthetic biology, for example, as inducers or inhibitors of gene expression. In a notable example, the small-molecule ester 2-phenylethyl-butyrate was used to switch off the antibiotic resistance of Mycobacterium tuberculosis in a synthetic genetic circuit. nih.gov Given its structural similarity, this compound or its derivatives could potentially be used to modulate the function of engineered biological systems. The ability to produce this compound or its derivatives in engineered microorganisms through metabolic engineering could also be explored, providing a sustainable source for this interesting molecule.
By considering this compound not just as an isolated molecule, but as a component of a larger system, new and exciting research avenues can be uncovered, from the development of "smart" materials to the engineering of novel biological functions.
Concluding Remarks on Research Opportunities and Challenges
Summary of Key Research Findings and Methodological Advances
Research on thiolated carboxylic acids has led to the identification of several potent flavor and fragrance compounds. Methodological advances in analytical chemistry, particularly in chromatography and mass spectrometry, have enabled the detection and characterization of these compounds at trace levels. The synthesis of such molecules has also progressed, with various methods being developed for their efficient production. prepchem.comchemicalbook.com
Identification of Unexplored Research Areas for 2-ethyl-2-mercapto-butyric Acid
The specific compound this compound remains largely unexplored. Key research areas that warrant investigation include:
Sensory Characterization: A thorough evaluation of its odor and taste profile is needed to determine its potential as a flavor and fragrance ingredient.
Natural Occurrence: Studies to identify and quantify its presence in natural products, particularly in fermented foods and beverages, would be of significant interest.
Biosynthetic Pathways: Elucidating the metabolic pathways that may lead to its formation in biological systems could open up possibilities for biotechnological production.
Chemical Reactivity: A deeper understanding of its chemical reactivity, including its oxidation and esterification products, would be valuable for its application and stability studies.
Future Perspectives for Academic Investigations into Thiolated Butyric Acid Derivatives
The field of thiolated butyric acid derivatives presents several exciting avenues for future academic research. The exploration of novel derivatives with unique sensory properties could lead to the discovery of new flavor and fragrance compounds. google.com Furthermore, investigating the biological activities of these compounds may reveal potential applications in pharmaceuticals and agriculture. nih.gov The development of green and sustainable methods for the synthesis of these molecules will also be a key area of focus.
Q & A
Basic: What are the recommended methods for synthesizing 2-ethyl-2-mercapto-butyric acid, and what analytical techniques are essential for confirming its structural integrity?
Answer:
Synthesis typically involves thiolation of a precursor like 2-ethyl-2-butenoic acid via nucleophilic addition or substitution. A common approach is reacting the α,β-unsaturated carboxylic acid with hydrogen sulfide (H₂S) or thiolating agents (e.g., thiourea) under controlled acidic or basic conditions. Post-synthesis, purification via recrystallization or column chromatography is critical.
Characterization:
- NMR Spectroscopy : Confirm the presence of the mercapto (-SH) proton (δ ~1.5–2.5 ppm) and ethyl group protons.
- FT-IR : Identify S-H stretches (~2500–2600 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., loss of -SH or COOH groups).
- Elemental Analysis : Verify C, H, S, and O composition.
Refer to PubChem data for analogous thiol-carboxylic acids for benchmarking .
Basic: What safety precautions should be taken when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Ventilation : Ensure adequate airflow due to potential release of volatile sulfur compounds.
- Waste Disposal : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal to prevent environmental contamination .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How can this compound be utilized in the selective determination of transition metals such as cobalt(II) in complex matrices?
Answer:
The compound’s thiol group acts as a chelating agent for metal ions. Methodological Steps :
pH Optimization : Adjust solution pH to 6–8 to deprotonate the -SH group while keeping the carboxylic acid protonated, enhancing selective Co(II) binding .
Spectrophotometric Detection : Form a colored Co(II)-thiolate complex and measure absorbance at λ ~500–600 nm. Calibrate using standard Co(II) solutions.
Interference Mitigation : Mask competing ions (e.g., Cu²⁺ with EDTA) to improve selectivity.
This approach mirrors studies on analogous mercaptoacetic acid esters for Co(II) determination in presence of Cu/Ni .
Advanced: What strategies can mitigate interference from competing metal ions when employing this compound in chelation-based analytical methods?
Answer:
- Masking Agents : Add EDTA or citrate to sequester interfering ions (e.g., Cu²⁺, Fe³⁺) without affecting target metal binding .
- pH Adjustment : Exploit pH-dependent solubility of metal complexes (e.g., precipitate Fe³⁺ at pH >3 before analysis).
- Sequential Extraction : Use solvent extraction to isolate the target metal-thiol complex from the matrix.
These strategies are validated in studies on mercaptoacetic acid derivatives for multi-metal systems .
Basic: What are the key considerations for optimizing the stability of this compound in aqueous versus organic solvents?
Answer:
- Aqueous Solutions : Stabilize with antioxidants (e.g., ascorbic acid) to prevent oxidation of the -SH group. Store at 4°C under nitrogen to minimize disulfide formation .
- Organic Solvents : Use anhydrous conditions (e.g., dried DMSO or THF) to avoid hydrolysis. Monitor for thiol oxidation via periodic TLC or NMR .
- Long-Term Storage : Lyophilize the compound and store at -20°C in amber vials to reduce light/heat degradation .
Advanced: How does the steric and electronic configuration of this compound influence its coordination behavior with different oxidation states of metal ions?
Answer:
- Steric Effects : The ethyl group adjacent to the mercapto moiety creates steric hindrance, favoring coordination with smaller metal ions (e.g., Co²⁺ over larger ions like Cd²⁺) .
- Electronic Effects : The electron-donating ethyl group enhances electron density on sulfur, strengthening binding to soft Lewis acids (e.g., Ag⁺, Hg²⁺).
- Oxidation State Selectivity : The thiolate form (-S⁻) preferentially binds higher oxidation states (e.g., Fe³⁺ over Fe²⁺) due to stronger electrostatic interactions.
These principles are derived from analogous mercaptoacetic acid ester studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
